

# D-erythro-Sphingosine-13C2,D2 supplier and CAS number information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-erythro-Sphingosine-13C2,D2

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An In-depth Technical Guide to D-erythro-Sphingosine-13C2,D2

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reproducible quantification in mass spectrometry-based analyses. This guide provides comprehensive information on D-erythro-Sphingosine-<sup>13</sup>C<sub>2</sub>,D<sub>2</sub>, a key internal standard for the analysis of sphingosine, a bioactive lipid involved in numerous cellular processes.

## **Core Compound Information**

D-erythro-Sphingosine- $^{13}$ C<sub>2</sub>,D<sub>2</sub> is a stable isotope-labeled version of D-erythro-sphingosine, the most common sphingoid base in mammalian sphingolipids.[1] Its structure incorporates two Carbon-13 ( $^{13}$ C) atoms and two deuterium (D) atoms, resulting in a known mass shift that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This makes it an ideal internal standard for the quantification of natural sphingosine (d18:1).[2]

## **Chemical and Physical Properties**

The following table summarizes the key identification and property data for D-erythro-Sphingosine-<sup>13</sup>C<sub>2</sub>,D<sub>2</sub>.



Property	Value	Reference(s)
CAS Number	2692623-81-5	[2][3]
Molecular Formula	C16[ <sup>13</sup> C]2H35D2NO2	[2]
Molecular Weight	303.49 g/mol	[3][4]
Synonyms	Sphingosine- <sup>13</sup> C <sub>2</sub> -d <sub>2</sub> (d18:1), D-erythro-Sphingosine C18- <sup>13</sup> C <sub>2</sub> -d <sub>2</sub> , (2S,3R,4E)-2-amino-4- octadecene-1,1-d <sub>2</sub> -1,3-diol- 1,2- <sup>13</sup> C <sub>2</sub>	[2]
Purity	≥99% deuterated forms (d1-d2)	[2]
Form	Solid	[2]
Solubility	Soluble in Chloroform and Methanol	[2]

## **Supplier Information**

Several chemical suppliers offer D-erythro-Sphingosine-<sup>13</sup>C<sub>2</sub>,D<sub>2</sub> for research purposes. The table below lists some of the known suppliers. Researchers should verify product specifications and availability directly with the suppliers.

Supplier	Product Name
Cayman Chemical	Sphingosine- <sup>13</sup> C <sub>2</sub> -d <sub>2</sub> (d18:1)
Santa Cruz Biotechnology	D-erythro-Sphingosine-13C2,D2
Larodan	D-erythro-Sphingosine (1,2-13C2, 1,1-D2)

## **Role in Cellular Signaling**

Sphingosine itself is a critical bioactive lipid. It is primarily formed from the breakdown of ceramide and serves as a precursor for sphingosine-1-phosphate (S1P), a potent signaling molecule.[1][2] The balance between ceramide, sphingosine, and S1P levels is crucial for



regulating cellular processes such as growth, apoptosis, and migration.[5] Sphingosine is known to inhibit protein kinase C (PKC) and can influence various signaling cascades.[2][6]

However, many of sphingosine's most well-characterized actions are mediated through its phosphorylated form, S1P. S1P acts as an extracellular ligand for a family of five G protein-coupled receptors (GPCRs), termed S1PR<sub>1-5</sub>.[7][8] The activation of these receptors triggers diverse downstream signaling pathways that are fundamental to immune cell trafficking, vascular development, and tissue homeostasis.[8][9]



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Fig 1. Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.

## **Experimental Protocols**

D-erythro-Sphingosine-<sup>13</sup>C<sub>2</sub>,D<sub>2</sub> is primarily used as an internal standard for the quantification of endogenous sphingosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

## General Protocol for Sphingolipid Quantification by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of sphingolipids from cultured cells or tissues.

- 1. Sample Preparation and Homogenization:
- For cultured cells, a count of 1-10 million cells is typically sufficient.[11]
- For tissues, start with 1-10 mg of homogenized tissue.[11]
- Homogenize the sample in a suitable buffer, such as phosphate-buffered saline (PBS).

## Foundational & Exploratory



#### 2. Lipid Extraction:

- To the homogenate, add the internal standard, D-erythro-Sphingosine-<sup>13</sup>C<sub>2</sub>,D<sub>2</sub>, at a known concentration.
- For simultaneous analysis of various sphingolipids, a two-phase extraction is common. A single-phase extraction may be preferred for better recovery of more polar lipids like sphingoid base phosphates.[10][11]
- Add an organic solvent mixture (e.g., chloroform:methanol).
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the organic (lower) phase for analysis of ceramides and complex sphingolipids, or the entire single-phase extract for sphingoid bases.[11]
- Dry the collected solvent under a stream of nitrogen.

#### 3. LC-MS/MS Analysis:

- Reconstitute the dried lipid extract in a suitable solvent compatible with the LC mobile phase (e.g., methanol).
- Inject the sample into an LC system coupled to a triple quadrupole or similar mass spectrometer.
- Chromatography: Use a reverse-phase C18 column for separation.[10] A typical gradient might run from a polar mobile phase (e.g., methanol/water/formic acid with ammonium formate) to a less polar mobile phase (e.g., methanol/THF/formic acid).[11]
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-toproduct ion transitions for both endogenous sphingosine and the D-erythro-Sphingosine-<sup>13</sup>C<sub>2</sub>,D<sub>2</sub> internal standard.[12]
  - The specific mass transitions will depend on the instrument and adducts formed but will be distinct for the analyte and the heavier internal standard.



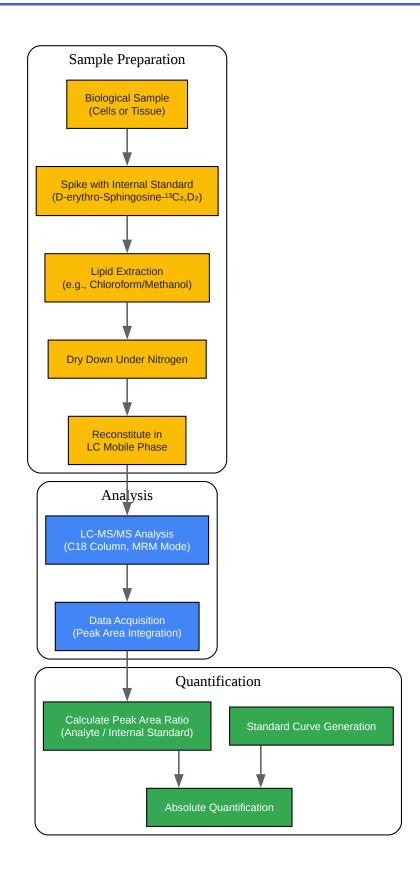




#### 4. Data Analysis:

- Integrate the peak areas for both the endogenous sphingosine and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Quantify the amount of endogenous sphingosine by comparing this ratio to a standard curve generated with known amounts of unlabeled sphingosine and a fixed amount of the internal standard.[12]





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Fig 2. Experimental workflow for sphingosine quantification.



## **Supplier Selection Criteria**

Choosing the right supplier for a critical reagent like an internal standard is paramount for research integrity. The following diagram illustrates the logical process for selecting a supplier.



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Fig 3. Logical workflow for supplier selection.

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- To cite this document: BenchChem. [D-erythro-Sphingosine-13C2,D2 supplier and CAS number information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10782803#d-erythro-sphingosine-13c2-d2-supplier-and-cas-number-information]

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